REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11]([C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[Cu].O>[C:5]1([NH:4][C:18]2[CH:19]=[CH:20][C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:16][CH:17]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction at a temperature of 190° C. to 203° C. for 23 hours
|
Duration
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23 h
|
Type
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EXTRACTION
|
Details
|
The reaction product was then extracted with 75 ml of toluene
|
Type
|
CUSTOM
|
Details
|
The insoluble contents were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to dryness
|
Type
|
DISSOLUTION
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Details
|
The concentrate was then dissolved in 30 ml of isoamyl alcohol
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Type
|
CUSTOM
|
Details
|
at a temperature of 125° C
|
Type
|
DISTILLATION
|
Details
|
The material was then subjected to steam distillation
|
Type
|
DISTILLATION
|
Details
|
to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 80 ml of toluene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The concentrate was then recrystallized from 100 ml of n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 58.9% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |